2-Methyl-2-pentenal

Description

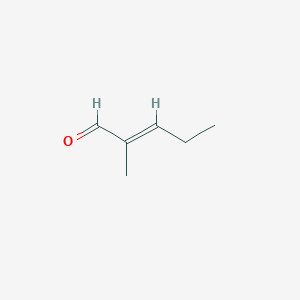

Structure

3D Structure

Propriétés

IUPAC Name |

(E)-2-methylpent-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-3-4-6(2)5-7/h4-5H,3H2,1-2H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDEYZABHVQLHAF-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C(\C)/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90884735 | |

| Record name | (E)-2-Methyl-2-pentenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to yellow-green mobile liquid; powerful grassy green, slightly fruity aroma | |

| Record name | 2-Methyl-2-pentenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1218/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in ether, benzene, methanol, soluble (in ethanol) | |

| Record name | 2-Methyl-2-pentenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1218/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.855-0.865 | |

| Record name | 2-Methyl-2-pentenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1218/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

14250-96-5, 623-36-9 | |

| Record name | (E)-2-Methyl-2-pentenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14250-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-2-pentenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-2-pentenal, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014250965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYL-2-PENTENAL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9464 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pentenal, 2-methyl-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pentenal, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-2-Methyl-2-pentenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpent-2-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.809 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-2-Methyl-2-pentenal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-2-PENTENAL, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98QAG1U530 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Methyl-2-pentenal physical and chemical properties

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Methyl-2-pentenal (CAS No: 623-36-9), a key intermediate in organic synthesis and a notable component in the flavor and fragrance industry. This document details its structural characteristics, physicochemical parameters, reactivity, and established experimental protocols for its synthesis.

General and Structural Information

This compound, also known as 2-Methylpent-2-enal, is an alpha,beta-unsaturated aldehyde.[1] Its structure consists of a five-carbon chain with a methyl group at the second carbon and a double bond between the second and third carbons. The presence of the aldehyde functional group conjugated with a carbon-carbon double bond dictates its chemical reactivity. It is found naturally as a volatile component in plants such as onions, chives, and leeks.[1][2]

Table 1: Identifiers and Structural Details

| Identifier | Value |

| IUPAC Name | (E)-2-methylpent-2-enal[3] |

| CAS Number | 623-36-9[4] |

| Molecular Formula | C₆H₁₀O[5] |

| Molecular Weight | 98.14 g/mol [5] |

| SMILES | CCC=C(C)C=O[3] |

| InChI Key | IDEYZABHVQLHAF-GQCTYLIASA-N |

Physical Properties

This compound is a flammable, colorless to pale yellow liquid with a characteristic powerful, grassy-green, and slightly fruity odor.[1][4] Its key physical properties are summarized below.

Table 2: Quantitative Physical Properties

| Property | Value | Conditions |

| Melting Point | -90 °C[1][6] | - |

| Boiling Point | 137-138 °C[1] | @ 765 mmHg |

| 134-136 °C[3] | @ 760 mmHg | |

| Density | 0.86 g/mL[1] | @ 25 °C |

| 0.861 g/cm³[7] | - | |

| Flash Point | 32 °C (89.6 °F)[6] | Closed Cup |

| Refractive Index | 1.45[1] | @ 20 °C (n20/D) |

| Vapor Density | 3.3 (Air = 1)[8] | - |

| Water Solubility | Insoluble (4710 mg/L est.)[8] | @ 25 °C |

| Solubility | Soluble in alcohol and dipropylene glycol[8] | - |

| Aroma Threshold | 290 ppb[1] | Recognition |

Chemical Properties and Reactivity

The reactivity of this compound is primarily governed by its alpha,beta-unsaturated aldehyde functional group. This system allows for several key reaction types.

-

Aldol (B89426) Condensation: The compound is synthesized via the self-condensation of propionaldehyde (B47417), a classic example of an aldol condensation reaction.[1][2]

-

Hydrogenation: The double bond and the aldehyde group can be selectively or fully hydrogenated. Catalytic hydrogenation over platinum, palladium, or copper catalysts has been reported to yield 2-methylpentanal (B94375) (the saturated aldehyde) or 2-methyl-1-pentanol (B47364) (the saturated alcohol).[9]

-

Nucleophilic Addition: The conjugated system is susceptible to 1,2-addition (at the carbonyl carbon) and 1,4-addition (Michael addition at the beta-carbon).

-

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

-

Stability: this compound is a flammable liquid and its vapors can form explosive mixtures with air.[4] It should be stored in a cool, dry, and well-ventilated place away from sources of ignition.[6]

Experimental Protocols

4.1 Synthesis via Aldol Condensation of Propionaldehyde

The most common method for preparing this compound is the base-catalyzed self-aldol condensation of propionaldehyde.[2][10] The reaction proceeds through an aldol addition to form a β-hydroxy aldehyde, which then readily dehydrates to yield the α,β-unsaturated product.

Caption: Synthesis of this compound via Aldol Condensation.

Methodology:

-

Reaction Setup: Propionaldehyde is used as the starting material. The reaction is typically catalyzed by a base, such as an aqueous solution of sodium hydroxide (B78521) (NaOH).[11] In some procedures, an organic solvent like benzene (B151609) may be used.[11][12]

-

Catalysis: The reaction can be initiated by adding propionaldehyde dropwise to a solution containing the catalyst at a controlled temperature, for instance, between 10-30 °C.[12][13]

-

Reaction: The mixture is stirred for a period ranging from 0.5 to 6 hours to allow for the condensation and subsequent dehydration to occur.[12][13]

-

Workup: After the reaction is complete, the mixture is washed with water. The organic layer containing the crude this compound is then separated from the aqueous layer.[10][13]

-

Purification: The final product is purified by fractional distillation under reduced pressure to isolate this compound from unreacted starting material and byproducts.[10]

One study using an anion exchange resin as the catalyst at 30 °C for 2 hours reported a yield of 93.54%.[12] Industrial preparations using NaOH as a catalyst report yields around 80%.[11]

Spectroscopic Data

Characterization of this compound is typically performed using standard spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectra are used to confirm the structure, including the presence of the aldehyde proton, vinyl proton, and the specific arrangement of methyl and ethyl groups. Spectral data is available for viewing in public databases.[14]

-

Infrared (IR) Spectroscopy: IR spectra will show characteristic absorption bands for the C=O stretch of the conjugated aldehyde (typically around 1685-1665 cm⁻¹) and the C=C stretch (around 1640-1620 cm⁻¹).

-

Mass Spectrometry (MS): Electron ionization mass spectrometry can be used to determine the molecular weight and fragmentation pattern, which is available on the NIST WebBook.[15]

Safety and Handling

This compound is a hazardous substance requiring careful handling.[4]

-

Hazards: It is a flammable liquid and vapor (H226).[4] It is toxic if inhaled (H331), may cause an allergic skin reaction (H317), and causes serious eye damage (H318).[4] It is also harmful to aquatic life with long-lasting effects (H412).[4]

-

Precautions: Use only in a well-ventilated area and with appropriate personal protective equipment (PPE), including gloves, eye/face protection, and respiratory protection.[6][9] Keep away from heat, sparks, open flames, and hot surfaces.[4] Ground and bond containers and receiving equipment to prevent static discharge.[16]

-

Storage: Store in a cool, tightly closed container in a dry and well-ventilated place.[6]

Caption: General Experimental Workflow for Synthesis and Purification.

References

- 1. This compound | 623-36-9 [chemicalbook.com]

- 2. This compound CAS#: 623-36-9 [m.chemicalbook.com]

- 3. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. synerzine.com [synerzine.com]

- 5. This compound | C6H10O | CID 12177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. This compound [stenutz.eu]

- 8. This compound, 623-36-9 [thegoodscentscompany.com]

- 9. 2-メチル-2-ペンテナール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. Page loading... [wap.guidechem.com]

- 12. researchgate.net [researchgate.net]

- 13. CN103613488A - Preparation method of this compound - Google Patents [patents.google.com]

- 14. This compound(623-36-9) 1H NMR [m.chemicalbook.com]

- 15. 2-Pentenal, 2-methyl- [webbook.nist.gov]

- 16. echemi.com [echemi.com]

An In-depth Technical Guide to 2-Methyl-2-pentenal (CAS: 623-36-9)

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of 2-Methyl-2-pentenal, a significant α,β-unsaturated aldehyde used as a flavoring agent and a key intermediate in the synthesis of other chemicals.[1][2]

Physicochemical and Spectroscopic Properties

This compound is a flammable, colorless to pale yellow liquid with a characteristic powerful, grassy, and green fruity odor.[3][4][5] It is also known by synonyms such as α-Methyl-β-ethylacrolein.[6][7] The compound has been identified as a volatile component in various plants, including onions, chives, and leeks.[5][8]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 623-36-9 | [4][6] |

| Molecular Formula | C₆H₁₀O | [3][6][7] |

| Molecular Weight | 98.14 g/mol | [6][7][9] |

| Boiling Point | 135-138 °C | [3][5] |

| Density | 0.86 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.445 - 1.452 | [4][5] |

| Flash Point | 31.67 °C (89.00 °F) [Closed Cup] | [3][4] |

| logP (Octanol/Water) | 1.4 |[6][9] |

Table 2: Spectroscopic Data Summary

| Spectroscopy Type | Key Features and Peaks | Source(s) |

|---|---|---|

| ¹H NMR | Spectra available for reference. | [9][10] |

| ¹³C NMR | Spectra available for reference. | [9] |

| Mass Spectrometry (GC-MS) | Major fragments observed at m/z: 41 (100%), 98 (52%), 39 (43%), 69 (35%), 55 (27%). | [9] |

| IR Spectrum | Data available in the NIST Chemistry WebBook. |[7] |

Synthesis and Experimental Protocols

The primary industrial synthesis of this compound is achieved through the self-aldol condensation of propanal (propionaldehyde).[5][11][12] This reaction involves the formation of a carbon-carbon bond between two propanal molecules, followed by dehydration to yield the α,β-unsaturated aldehyde product. Various catalysts can be employed, including aqueous bases (NaOH), solid bases (hydrotalcite), and anion-exchange resins.[2][11][12][13][14]

Experimental Protocol: Synthesis via Self-Aldol Condensation

The following protocol is a representative example based on common laboratory procedures using a base catalyst.

-

Materials:

-

Propanal

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 2M) or anion-exchange resin.[2][11]

-

An organic solvent (e.g., benzene, though less common now due to toxicity) or solvent-free conditions.[11][14]

-

Water (for washing)

-

-

Procedure:

-

To a reaction vessel equipped with a stirrer and temperature control, add the catalyst. If using an aqueous base, prepare the appropriate concentration.

-

Under controlled temperature (e.g., 30-40 °C), slowly add propanal to the vessel while stirring continuously.[11][12] The molar ratio of catalyst to propanal is a critical parameter and should be optimized based on the chosen catalyst.[12]

-

Maintain the reaction for a specified time (e.g., 1-4 hours), monitoring the conversion of propanal by techniques like Gas Chromatography (GC).[11]

-

After the reaction reaches completion, quench the catalyst (if necessary) and transfer the mixture to a separation funnel.

-

Wash the organic layer with water to remove the catalyst and any water-soluble byproducts.[1]

-

Separate the organic phase containing the crude this compound.

-

Purify the crude product by fractional distillation (rectification) under reduced pressure to obtain high-purity this compound (typically >97%).[1][13] A yield of 93% has been reported under optimized conditions.[12]

-

Chemical Reactivity and Applications

As an α,β-unsaturated aldehyde, this compound exhibits reactivity at the carbonyl group, the α-carbon, and the β-carbon. It is a crucial intermediate for synthesizing a variety of other fragrance and flavor compounds.[1] A primary application is its oxidation to produce (E)-2-methyl-2-pentenoic acid, also known as "strawberry acid," a valuable flavorant.[12][15]

Beyond its role as a synthetic intermediate, this compound is used directly as a flavoring agent in food.[6] It has also demonstrated broad-spectrum bactericidal activity against certain plant pathogenic bacteria.[2]

Toxicology and Safety Information

This compound is classified as a hazardous substance requiring careful handling. It is a flammable liquid and vapor.[3][16] Acute toxicity studies show it is toxic if inhaled.[3][16] It is known to cause serious eye damage and may cause an allergic skin reaction.[3][16] In vivo and in vitro studies have been conducted to assess its genotoxic potential, with results suggesting it is not mutagenic in an Ames test but may induce micronuclei at cytotoxic levels in vitro.[17]

Table 3: GHS Hazard Classification for this compound

| Hazard Class | Code | Statement | Source(s) |

|---|---|---|---|

| Flammable Liquids | H226 | Flammable liquid and vapor. | [3][6][16] |

| Acute Toxicity, Inhalation | H331 | Toxic if inhaled. | [3][6][16] |

| Serious Eye Damage | H318 | Causes serious eye damage. | [3][6][16] |

| Skin Sensitization | H317 | May cause an allergic skin reaction. | [3][6][16] |

| Hazardous to the Aquatic Environment | H412 | Harmful to aquatic life with long lasting effects. |[3][6][16] |

Handling and Storage Recommendations:

-

Keep away from heat, sparks, open flames, and hot surfaces.[3][16]

-

Wear protective gloves, clothing, and eye/face protection.[3][16]

-

Store in a well-ventilated, cool place and keep the container tightly closed.[3][16]

-

Ground/bond container and receiving equipment to prevent static discharge.[3][16]

References

- 1. CN103613488A - Preparation method of this compound - Google Patents [patents.google.com]

- 2. Page loading... [wap.guidechem.com]

- 3. synerzine.com [synerzine.com]

- 4. This compound, 623-36-9 [thegoodscentscompany.com]

- 5. This compound | 623-36-9 [chemicalbook.com]

- 6. This compound | C6H10O | CID 12177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Pentenal, 2-methyl- [webbook.nist.gov]

- 8. Human Metabolome Database: Showing metabocard for this compound (HMDB0033714) [hmdb.ca]

- 9. (E)-2-Methyl-2-pentenal | C6H10O | CID 5319754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound(623-36-9) 1H NMR [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. CN102344349B - Method for preparing 2-methyl-2-pentena - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. CN103539655A - Synthesis method of 2-methyl-2-pentenoic acid - Google Patents [patents.google.com]

- 16. echemi.com [echemi.com]

- 17. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

An In-depth Technical Guide to 2-Methyl-2-pentenal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and safety information for 2-Methyl-2-pentenal. The information is intended for professionals in research and development.

Chemical Structure and Properties

This compound is an alpha,beta-unsaturated aldehyde.[1] Its chemical structure is characterized by a pentene backbone with a methyl group at the second carbon and an aldehyde functional group at the first carbon. The linear formula is C₂H₅CH=C(CH₃)CHO.

Structure:

The presence of a double bond between the second and third carbons gives rise to (E) and (Z) stereoisomers. The (E)-isomer is typically the major component in commercially available samples.

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O | [2] |

| Molecular Weight | 98.14 g/mol | [2] |

| IUPAC Name | 2-methylpent-2-enal | [2] |

| CAS Number | 623-36-9 | [2] |

| Appearance | Clear colorless to pale yellow liquid | [3][4] |

| Odor | Powerful, grassy-green, slightly fruity, pungent | [3][4] |

| Density | 0.86 g/mL at 25 °C | [4][5] |

| Boiling Point | 137-138 °C at 765 mmHg | [4][5] |

| Melting Point | -90 °C | [4] |

| Flash Point | 32 °C (89.6 °F) - closed cup | [4][5] |

| Refractive Index | n20/D 1.45 | [5] |

Synthesis of this compound

The primary method for synthesizing this compound is the self-aldol condensation of propionaldehyde (B47417).[6] This reaction involves the dimerization of two propionaldehyde molecules, followed by dehydration to yield the unsaturated aldehyde. Various catalysts can be employed to facilitate this reaction, including nitrogenous organic bases, anion exchange resins, and solid base catalysts like hydrotalcite.[6][7]

Experimental Protocol: Synthesis via Aldol (B89426) Condensation

This protocol is a generalized procedure based on common laboratory practices for aldol condensation.

Materials:

-

Propionaldehyde

-

Catalyst (e.g., piperidine (B6355638), anion exchange resin, or activated hydrotalcite)

-

Organic acid (e.g., acetic acid or propionic acid, if using an amine catalyst)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

-

Deionized water

-

Diethyl ether or other suitable extraction solvent

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, combine propionaldehyde with the chosen catalyst. If a nitrogenous base like piperidine is used, it is often mixed with an organic acid.[7] For solid catalysts like hydrotalcite, the catalyst is added to the reaction vessel.[6]

-

Reaction Conditions: The reaction is typically stirred at a controlled temperature, for instance, between 10 °C and 30 °C.[7] The reaction time can vary from 0.5 to 6 hours, depending on the catalyst and temperature.[7]

-

Work-up: After the reaction is complete, the mixture is washed with water to remove the catalyst and any water-soluble byproducts.[7]

-

Extraction: The aqueous layer is extracted with a suitable organic solvent, such as diethyl ether. The organic layers are then combined.

-

Drying and Solvent Removal: The combined organic extract is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound is then purified by fractional distillation under reduced pressure to obtain the final product.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: A flowchart of the synthesis and purification process for this compound.

Biological Activity and Signaling Pathways

Currently, there is limited information available in scientific literature regarding the specific involvement of this compound in biological signaling pathways within drug development contexts. The Human Metabolome Database indicates no known pathways for this compound.[8] Its primary documented roles are as a naturally occurring volatile compound in various plants, such as onions and chives, and as a flavoring agent in the food industry.[1] It is also reported to have inhibitory effects on some plant pathogenic bacteria.[9]

Given the audience of drug development professionals, it is important to note that the current body of research has not focused on its mechanism of action in mammalian systems.

Safety and Toxicology

This compound is classified as a flammable liquid and is toxic if inhaled.[3] It can cause serious eye damage and may lead to an allergic skin reaction.[3] It is also considered harmful to aquatic life with long-lasting effects.[10]

Safety and Toxicity Data

| Hazard Type | GHS Classification | Details | Reference(s) |

| Physical Hazard | Flammable Liquid, Category 3 | H226: Flammable liquid and vapor | [3][10] |

| Health Hazards | Acute Toxicity, Inhalation, Cat. 3 | H331: Toxic if inhaled | [3][10] |

| Serious Eye Damage, Category 1 | H318: Causes serious eye damage | [3][10] | |

| Skin Sensitization, Category 1 | H317: May cause an allergic skin reaction | [3][10] | |

| Environmental Hazard | Aquatic Chronic, Category 3 | H412: Harmful to aquatic life with long lasting effects | [3][10] |

| LD/LC50 Data | LC50 (Fish) | > 46 - < 100 mg/L (96 h, Leuciscus idus) | [10] |

| EC50 (Daphnia) | 44 mg/L (48 h, Daphnia magna) | [10] | |

| EC50 (Algae) | 65.4 mg/L (72 h, Desmodesmus subspicatus) | [10] |

Handling Precautions: Due to its hazardous nature, this compound should be handled in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and eye/face protection.[10] Measures should be taken to prevent the buildup of electrostatic charge, and it should be kept away from sources of ignition.[4]

References

- 1. Showing Compound this compound (FDB011832) - FooDB [foodb.ca]

- 2. This compound | C6H10O | CID 12177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. synerzine.com [synerzine.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. 2-甲基-2-戊烯醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. CN103613488A - Preparation method of this compound - Google Patents [patents.google.com]

- 8. Human Metabolome Database: Showing metabocard for this compound (HMDB0033714) [hmdb.ca]

- 9. Page loading... [wap.guidechem.com]

- 10. echemi.com [echemi.com]

The Natural Presence of 2-Methyl-2-pentenal: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-pentenal is an alpha,beta-unsaturated aldehyde recognized for its characteristic fruity, green, and gassy aroma. While it is utilized as a flavoring agent and in the synthesis of other compounds, its natural occurrence in various plant species contributes to their distinct flavor and aroma profiles. This technical guide provides an in-depth overview of the natural sources of this compound, quantitative data on its presence, detailed experimental protocols for its identification, and an exploration of its biosynthetic origins.

Natural Occurrence and Sources

This compound has been identified as a volatile organic compound in a range of plants and food products. Its presence is particularly noted in the Allium genus, contributing to the characteristic aroma of onions and related species.

Key Natural Sources Include:

-

Shallots (Allium ascalonicum): Studies have identified this compound as a key volatile compound in shallots, distinguishing their aroma from that of onions.[1]

-

Onions (Allium cepa): This compound is a known volatile component of onions.[2] Research has shown that its concentration can be influenced by processing methods, such as pulsed electric field treatment, which can lead to an increase in its formation.

-

Safflower (Carthamus tinctorius): While specific quantitative data is limited in readily available literature, safflower is reported to contain the highest concentration of this compound among the plants studied.[2]

-

Other Documented Sources: The compound has also been detected in a variety of other natural sources, including prickly pears (Opuntia), black tea, and coffee.[2] Furthermore, it has been reported in Zea mays (corn) and Opuntia ficus-indica (prickly pear).[3]

Quantitative Data

Obtaining precise quantitative data for volatile compounds in natural matrices can be challenging due to variations in plant cultivars, growing conditions, and analytical methods. However, semi-quantitative data from the analysis of volatile compounds in shallots provide an indication of its relative abundance.

| Natural Source | Compound | Relative Abundance (% of Total Volatiles) | Reference |

| Shallot (Allium ascalonicum) | This compound | 0.20 ± 0.01 | [1] |

Experimental Protocols

The identification and quantification of this compound in natural sources are predominantly achieved using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). This technique is highly effective for the analysis of volatile and semi-volatile organic compounds in complex matrices.

Detailed Methodology for HS-SPME-GC-MS Analysis of Volatiles in Allium Species

This protocol is a composite based on established methods for the analysis of volatile compounds in Allium species.

1. Sample Preparation:

-

Fresh plant material (e.g., shallot or onion bulbs) is homogenized.

-

A known weight of the homogenized sample (e.g., 2 grams) is placed into a headspace vial (e.g., 20 mL).

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range volatile analysis.

-

Incubation: The sealed vial is incubated at a controlled temperature (e.g., 50°C) to allow volatile compounds to partition into the headspace.

-

Extraction: The SPME fiber is exposed to the headspace of the sample for a defined period (e.g., 30 minutes) to adsorb the volatile analytes.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: The SPME fiber is inserted into the heated injection port of the GC (e.g., at 250°C) to desorb the trapped volatile compounds.

-

Gas Chromatography:

-

Column: A capillary column suitable for volatile compound separation is used (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is applied to separate the compounds based on their boiling points and column interactions. A typical program might be: initial temperature of 40°C held for 2 minutes, ramped to 250°C at a rate of 5°C/minute, and held for 5 minutes.

-

-

Mass Spectrometry:

-

Ionization: Electron ionization (EI) at 70 eV is typically used.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: The mass spectrometer is operated in full scan mode to acquire mass spectra of the eluting compounds.

-

4. Compound Identification and Quantification:

-

Identification: Compounds are identified by comparing their mass spectra with reference spectra in a mass spectral library (e.g., NIST, Wiley) and by comparing their retention indices with literature values.

-

Quantification: For semi-quantification, the peak area of the compound is normalized to the total peak area of all identified volatile compounds. For absolute quantification, a calibration curve is prepared using a certified standard of this compound.

Biosynthesis and Formation

This compound is not directly biosynthesized in plants through a dedicated enzymatic pathway. Instead, it is a secondary product formed from the self-condensation of propanal. The presence of this compound in plants is therefore dependent on the availability of its precursor, propanal.

The biosynthesis of propanal in plants can occur through several metabolic routes, primarily from the catabolism of certain amino acids and the oxidation of fatty acids.

-

Amino Acid Catabolism: Propanal can be formed from the degradation of amino acids such as threonine and methionine.

-

Fatty Acid Oxidation: The α-oxidation of odd-chain fatty acids can also lead to the formation of propanal.

Once propanal is formed within the plant tissues, it can undergo a self-aldol condensation reaction, which is likely facilitated by the cellular environment, to yield this compound.

Logical Relationship of this compound Formation

Caption: Formation pathway of this compound in plants.

Conclusion

This compound is a naturally occurring aldehyde found in a variety of plants, with notable concentrations in Allium species such as shallots. Its formation is a consequence of the self-condensation of propanal, a product of primary metabolic pathways. The standard method for its analysis is HS-SPME-GC-MS, which allows for reliable identification and quantification. Further research is warranted to fully elucidate the specific enzymatic and environmental factors that influence the concentration of this compound in different plant species. This knowledge can be valuable for food scientists in understanding and manipulating flavor profiles, as well as for researchers in the field of natural product chemistry and drug development.

References

Unveiling 2-Methyl-2-pentenal: A Technical Guide to its Discovery and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-2-pentenal, a reactive α,β-unsaturated aldehyde, holds significance as a versatile intermediate in organic synthesis and as a naturally occurring flavor component. This technical guide provides a comprehensive overview of the historical milestones in its discovery and the evolution of its synthetic methodologies. We delve into its initial identification as a natural product and chronicle the development of various catalytic systems for its preparation via the self-condensation of propionaldehyde (B47417). This document presents quantitative data from key studies in structured tables for comparative analysis, details experimental protocols for pivotal synthesis methods, and employs visualizations to elucidate reaction pathways and workflows, serving as a critical resource for professionals in chemical research and drug development.

Discovery and Natural Occurrence

The first documented identification of this compound in a natural source dates back to 1961. In a study on the volatile components of onion (Allium cepa), Spåre and Virtanen reported its presence as a constituent of onion flavor. Subsequent research has confirmed its occurrence in a variety of other plants, including leeks, chives, and caucas. Its characteristic powerful, grassy-green, and slightly fruity odor contributes to the complex aroma profiles of these plants. This compound has also been identified as a volatile flavor compound in various other foods such as prickly pears, black tea, and coffee.

The Cornerstone of Synthesis: The Aldol (B89426) Condensation

The primary and most well-established method for the synthesis of this compound is the self-condensation of propionaldehyde, a classic example of an aldol condensation reaction. This reaction, foundational in organic chemistry for carbon-carbon bond formation, was first reported independently by Charles-Adolphe Wurtz and Alexander Porfirievich Borodin in the mid-19th century. The reaction proceeds through the formation of a β-hydroxy aldehyde, which subsequently dehydrates to yield the α,β-unsaturated product, this compound.

The overall synthetic pathway can be visualized as follows:

Figure 1: General reaction scheme for the synthesis of this compound via aldol condensation of propionaldehyde.

Evolution of Catalytic Systems and Quantitative Analysis

Research into the synthesis of this compound has largely focused on the development of efficient and selective catalysts to maximize yield and minimize side reactions. A variety of catalytic systems have been explored, each with distinct advantages in terms of reaction conditions, selectivity, and environmental impact.

Base-Catalyzed Condensation

Traditional synthesis often employs aqueous solutions of strong bases such as sodium hydroxide. While effective, this method can lead to side reactions and challenges in product separation. More recent advancements have focused on milder and more heterogeneous catalytic systems.

Anion Exchange Resins

The use of anion exchange resins as catalysts offers a greener alternative, facilitating easier catalyst separation and recycling. Studies have shown high conversion and selectivity under optimized conditions.

Nitrogenous Organic Bases with Organic Acids

A patented method utilizes a combination of a nitrogenous organic base (e.g., pyrrolidine, morpholine) and an organic acid (e.g., propionic acid, acetic acid) as the catalytic system. This approach boasts high yields and selectivity with the advantage of proceeding without a solvent, thereby reducing energy consumption associated with solvent recovery.

Solid Base Catalysts

Hydrotalcite, a solid base catalyst, has demonstrated high efficacy in the continuous aldol condensation of propionaldehyde. This method offers the benefits of high purity, high yield, and simplified product separation through an oil-water separator.

The following table summarizes the quantitative data from various catalytic systems for the synthesis of this compound:

| Catalyst System | Reactant | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |

| Strong Anion Exchange Resin | Propionaldehyde | Water | 35 | 1 | 97 | 95 | ~92 | [1] |

| Weak Anion Exchange Resin | Propionaldehyde | Water | 35 | 24 | 89.9 | - | - | [1] |

| Pyrrolidine / Propionic Acid | Propionaldehyde | None | 10-30 | 0.5-6 | - | >95 | >95 | Patent CN103613488A |

| Activated Hydrotalcite | Propionaldehyde | None | 100 | 10 | 97 | 99 | ~96 | [1] |

| Sodium Hydroxide | Propionaldehyde | - | 40 | 0.75 | - | - | 93 |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the synthesis of this compound.

Synthesis using a Nitrogenous Organic Base and Organic Acid Catalyst

This protocol is based on the method described in patent CN103613488A.

Materials:

-

Propionaldehyde (99% purity)

-

Pyrrolidine

-

Propionic acid

-

Water

-

Three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer

Procedure:

-

To the three-necked flask, add 116g (2.0 mol) of propionaldehyde and 7g (0.1 mol) of pyrrolidine.

-

Stir the mixture and adjust the temperature to 10°C.

-

Slowly add 6g (0.1 mol) of propionic acid dropwise to the mixture while maintaining the temperature between 10-15°C.

-

After the addition is complete, continue to stir the reaction mixture at 15°C for 4 hours.

-

After the reaction period, add 50 mL of water to the flask and stir for 10 minutes.

-

Transfer the mixture to a separatory funnel and allow the layers to separate.

-

Collect the upper organic layer, which is the crude this compound.

-

The crude product can be further purified by distillation under reduced pressure, collecting the fraction at 77-78.5°C/100mmHg.

The workflow for this experimental protocol is illustrated below:

Figure 2: Experimental workflow for the synthesis of this compound using a nitrogenous organic base and organic acid catalyst.

Synthesis using a Strong Anion Exchange Resin Catalyst

This protocol is based on the study utilizing anion exchange resins.

Materials:

-

Propionaldehyde

-

Strong anion exchange resin

-

Water (deionized)

-

Reaction vessel with temperature control and magnetic stirring

Procedure:

-

Activate the anion exchange resin according to the manufacturer's instructions.

-

In the reaction vessel, prepare a mixture of propionaldehyde and water.

-

Add the activated strong anion exchange resin to the mixture at a concentration of 0.4 g/mL.

-

Heat the reaction mixture to 35°C with continuous stirring.

-

Maintain the reaction at this temperature for 1 hour.

-

After the reaction is complete, filter the mixture to remove the resin catalyst.

-

The filtrate can be subjected to extraction with a suitable organic solvent (e.g., diethyl ether) and subsequent distillation for purification of this compound.

The logical relationship of the key steps in this catalytic process is depicted below:

Figure 3: Logical workflow for the synthesis of this compound using a strong anion exchange resin catalyst.

Conclusion

This compound, initially discovered as a natural flavor component, has become a readily accessible synthetic intermediate due to the robustness of the aldol condensation reaction. The historical development of its synthesis has progressed from classical base-catalyzed methods to more refined and sustainable approaches employing heterogeneous and solvent-free catalytic systems. This guide provides researchers and drug development professionals with a concise yet comprehensive technical overview, from its historical context to practical synthetic protocols and comparative quantitative data, to support further innovation and application of this versatile chemical building block.

References

An In-depth Technical Guide to 2-Methyl-2-pentenal: IUPAC Nomenclature, Synonyms, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-2-pentenal, a valuable unsaturated aldehyde in organic synthesis. This document details its IUPAC name and synonyms, summarizes its key physicochemical properties, and provides a detailed experimental protocol for its synthesis via the self-condensation of propionaldehyde (B47417).

IUPAC Name and Synonyms

The compound with the chemical structure C₂H₅CH=C(CH₃)CHO is systematically named according to IUPAC nomenclature as 2-methylpent-2-enal . Due to its common use in various chemical contexts, it is also known by a variety of synonyms. These include:

-

2-Methyl-2-penten-1-al

-

alpha-Methyl-beta-ethylacrolein

-

beta-Ethyl-alpha-methylacrolein

-

2-Methylpent-2-enal

-

2,4-Dimethylcrotonaldehyde

-

NSC 9464

Physicochemical Data

A summary of the key quantitative properties of this compound is presented in Table 1 for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₆H₁₀O |

| Molecular Weight | 98.14 g/mol |

| Boiling Point | 137-138 °C at 765 mmHg |

| Density | 0.86 g/mL at 25 °C |

| Refractive Index | n20/D 1.45 |

| Flash Point | 32 °C (closed cup) |

| CAS Number | 623-36-9 |

Experimental Protocol: Synthesis of this compound

The most common and industrially significant method for the synthesis of this compound is the self-aldol condensation of propionaldehyde. This reaction is typically catalyzed by a base. The following protocol is a representative procedure based on established methodologies.

Materials and Equipment

-

Propionaldehyde (reagent grade)

-

Anhydrous potassium carbonate (K₂CO₃) or Sodium hydroxide (B78521) (NaOH) solution (e.g., 10% aqueous solution)

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

-

Separatory funnel

-

Distillation apparatus

-

Standard laboratory glassware

Reaction Workflow

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place propionaldehyde.

-

Catalyst Addition: While stirring, add the base catalyst (e.g., a catalytic amount of anhydrous potassium carbonate or dropwise addition of a sodium hydroxide solution). The addition of a strong base is often exothermic and may require cooling to control the reaction rate.

-

Reaction: Heat the reaction mixture to a gentle reflux. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within a few hours.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and add water and diethyl ether. Shake the funnel vigorously and allow the layers to separate.

-

Extraction and Washing: Collect the upper organic layer. Wash the organic layer sequentially with water and then with a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.

-

Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent. Remove the diethyl ether using a rotary evaporator. The resulting crude product is then purified by fractional distillation under atmospheric or reduced pressure to yield pure this compound.

Signaling Pathways and Logical Relationships

The synthesis of this compound from propionaldehyde proceeds through a well-established aldol (B89426) condensation mechanism. This involves the formation of an enolate, nucleophilic attack, and subsequent dehydration.

Caption: Aldol condensation pathway for this compound synthesis.

2-Methyl-2-pentenal safety, toxicity, and handling

An In-depth Technical Guide to the Safety, Toxicity, and Handling of 2-Methyl-2-pentenal

This technical guide provides a comprehensive overview of the safety, toxicity, and handling procedures for this compound (CAS No: 623-36-9). The information is intended for researchers, scientists, and professionals in drug development and other laboratory settings who may handle this chemical.

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards include flammability, acute toxicity upon inhalation, serious eye damage, and potential for skin sensitization.

GHS Classification Summary:

Hazard Statements (H-phrases):

Precautionary Statements (P-phrases) - Selected:

-

Response: P304+P340, P311, P305+P351+P338, P310, P302+P352, P333+P313[5]

Caption: GHS Hazard Pictogram Summary for this compound.

Physicochemical Information

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O | [1][5][6] |

| Molecular Weight | 98.14 g/mol | [1][3][7] |

| Appearance | Colorless to pale yellow liquid | [1][8][9] |

| Boiling Point | 137-138 °C (at 765-1020 hPa) | [1][4][7] |

| Melting Point | -90 to -94 °C | [1][7] |

| Flash Point | 32 °C (89.6 °F) - closed cup | [1][4] |

| Density | 0.86 g/cm³ at 25 °C | [1][4] |

| Vapor Pressure | 6 to 9 hPa at 20 °C | [7] |

| Water Solubility | Nearly insoluble / 20 g/L at 20 °C | [7][9] |

Toxicological Profile

The toxicological data highlights the substance's potential health effects from various exposure routes.

Acute Toxicity

| Endpoint | Species | Route | Value | Source(s) |

| LD₅₀ | Rat | Oral | 4290 mg/kg | [5][7][10] |

| LD₅₀ | Rabbit | Dermal | 3870 mg/kg (from 4500 µL/kg) | [7][10] |

| LC₅₀ | Rat | Inhalation | 8.03 mg/L (8030 mg/m³) for 4 hours | [7] |

| LC₅₀ | Rat | Inhalation | ~2000 ppm for 4 hours | [10] |

Irritation and Sensitization

-

Eye Irritation: The substance is classified as causing serious eye damage.[1][2][3][5] Contact can result in pain, redness, and profuse watering of the eyes.[5]

-

Skin Corrosion/Irritation: Based on available data, the classification criteria for skin corrosion or irritation are not consistently met, though some classifications list it as a skin irritant.[5][8][11] Prolonged contact may cause skin dryness.[5]

-

Skin Sensitization: this compound is a skin sensitizer (B1316253) and may cause an allergic skin reaction.[1][2][3][5] Further exposure should be avoided if sensitization symptoms develop.[5]

Chronic Toxicity and Other Health Effects

-

Carcinogenicity: No component of this product is identified as a probable, possible, or confirmed human carcinogen by IARC at levels greater than or equal to 0.1%.[1]

-

Specific Target Organ Toxicity (STOT):

Ecotoxicity

The substance is harmful to aquatic life with long-lasting effects.[1][2][5]

| Endpoint | Species | Duration | Value | Source(s) |

| LC₅₀ | Leuciscus idus (Golden orfe) | 96 hours | > 46 - < 100 mg/L | [2][5] |

| EC₅₀ | Daphnia magna (Water flea) | 48 hours | 44 mg/L | [2][5] |

| EC₅₀ | Desmodesmus subspicatus (Algae) | 72 hours | 65.4 mg/L | [2][5] |

Handling, Storage, and Personal Protective Equipment (PPE)

Strict adherence to safety protocols is mandatory when handling this compound.

Safe Handling

-

Work in a well-ventilated area, preferably outdoors or in a fume hood, to avoid breathing vapors or mist.[1][2][5]

-

Keep the substance away from heat, sparks, open flames, and other ignition sources.[1][2][5] No smoking.[5]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[2][5]

-

Ground and bond containers and receiving equipment to prevent static discharge.[2][5]

Caption: A generalized workflow for the safe handling of this compound.

Storage

-

Keep containers tightly closed and upright to prevent leakage.[1][5]

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[12]

-

The storage class is for flammable liquids.[5]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch).[1]

-

Skin Protection: Handle with chemical-resistant gloves. Contaminated work clothing should not be allowed out of the workplace.[1][2][5]

-

Respiratory Protection: If ventilation is inadequate, wear a suitable respirator (e.g., NIOSH/MSHA approved).[1][12]

Accidental Release and First Aid Measures

Immediate and appropriate action is critical in case of exposure or spillage.

Accidental Release

-

Evacuate personnel to a safe area and ensure adequate ventilation.[1]

-

Wear appropriate personal protective equipment, including respiratory protection.[1][5]

-

Contain the spillage and collect it with an electrically protected vacuum cleaner or by wet-brushing.[1] Place in a suitable, closed container for disposal according to local regulations.[1][2]

First Aid

Immediate medical attention is imperative in most cases of exposure.[5]

Caption: First aid decision workflow following exposure to this compound.

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[5] Immediately call a poison center or doctor.[5] High concentrations may be fatal, and a single exposure can cause severe central nervous system effects.[5]

-

Skin Contact: Immediately remove all contaminated clothing.[5] Wash the skin with plenty of soap and water.[1] If skin irritation or a rash occurs, seek medical advice.[5]

-

Eye Contact: Rinse cautiously and immediately with plenty of water for at least 15 minutes.[1][5] Remove contact lenses if present and easy to do.[5] Continue rinsing and immediately call a poison center or doctor.[5]

-

Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and consult a physician.[1] Never give anything by mouth to an unconscious person.[1][5]

Principles of Cited Toxicological Experiments

The toxicological data presented in this guide are derived from standardized tests. While the specific, detailed experimental protocols for this compound were not available in the consulted sources, the methodologies generally follow internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

-

Acute Oral Toxicity (LD₅₀): This value is typically determined using methods like OECD Test Guideline 423 (Acute Oral toxicity – Acute Toxic Class Method) or OECD 425 (Up-and-Down Procedure). In these tests, a single dose of the substance is administered to fasted animals (usually rats) via gavage. The animals are then observed for a set period (e.g., 14 days) for signs of toxicity and mortality. The LD₅₀, the statistically estimated dose that would be lethal to 50% of the test population, is then calculated.

-

Acute Dermal Toxicity (LD₅₀): Following a guideline like OECD 402, the substance is applied to a shaved area of the skin of an animal (often rabbits or rats) for 24 hours. The animals are observed for signs of toxicity and mortality over 14 days to determine the dermal LD₅₀.

-

Acute Inhalation Toxicity (LC₅₀): As per guidelines like OECD 403, animals (usually rats) are exposed to the substance as a vapor, mist, or dust in an inhalation chamber for a defined period (e.g., 4 hours). Observations for toxicity and mortality are made during and after exposure to calculate the LC₅₀, the concentration in air that would be lethal to 50% of the test population.

-

Skin and Eye Irritation: Tests like OECD 404 (Dermal Irritation) and OECD 405 (Eye Irritation) involve applying the substance to the skin or into the eye of a test animal (typically a rabbit) and observing for effects like erythema (redness), edema (swelling), and corneal opacity over a period of several days. The severity and reversibility of the effects are scored to determine the irritation potential.

-

Skin Sensitization: The potential to cause an allergic skin reaction is often assessed using the Local Lymph Node Assay (LLNA) (OECD 429) or Guinea Pig Maximisation Test (GPMT) (OECD 406). These tests measure the immune response (e.g., lymphocyte proliferation in the lymph nodes draining the application site) following topical application of the test substance.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C6H10O | CID 12177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-甲基-2-戊烯醛 ≥97%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 5. synerzine.com [synerzine.com]

- 6. 2-Pentenal, 2-methyl- [webbook.nist.gov]

- 7. This compound – Wikipedia [de.wikipedia.org]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound|lookchem [lookchem.com]

- 10. This compound, 623-36-9 [thegoodscentscompany.com]

- 11. (E)-2-Methyl-2-pentenal | C6H10O | CID 5319754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

2-Methyl-2-pentenal: A Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of 2-Methyl-2-pentenal, an important alpha,beta-unsaturated aldehyde. This document summarizes key degradation routes including atmospheric, catalytic, and potential microbial and thermal pathways, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Core Stability Profile

This compound is a flammable liquid and vapor that is stable under recommended storage conditions, which include a cool, well-ventilated area away from heat, sparks, open flames, and other ignition sources.[1] It is reactive with oxidizing agents.[1] While stable at normal ambient temperatures, it is susceptible to degradation through various environmental and industrial processes.

Atmospheric Degradation

The atmospheric fate of this compound is primarily determined by photolysis and its reactions with hydroxyl (OH) radicals, chlorine (Cl) atoms, and ozone (O₃). These processes contribute to the formation of secondary pollutants.

Photolysis

Under simulated solar conditions (λ > 290 nm), this compound undergoes photodissociation. The primary photochemical processes are Norrish Type I and Type II reactions, leading to the formation of radical and stable molecular products.

Key Photolysis Products:

-

2-Pentanone

-

Pentane

-

Propene

-

Carbon Monoxide (CO)

| Photolysis Product | Molar Yield (%) |

| 2-Pentanone | Not Quantified |

| Pentane | Not Quantified |

| Propene | Not Quantified |

| Carbon Monoxide | Not Quantified |

Experimental Protocol: Photolysis Study

A study by Asensio et al. (2023) investigated the photochemistry of this compound under simulated solar conditions. The experimental setup involved:

-

Sample Preparation: A mixture of this compound in synthetic air was prepared in a 20 cm long cylindrical jacketed cell. The temperature was maintained at 298 ± 1 K.

-

Irradiation: The gas mixture was irradiated using a solar simulator for periods ranging from 30 to 150 minutes.

-

Analysis: The unreacted this compound and its photolysis products were analyzed using a Fourier Transform Infrared (FTIR) spectrometer coupled with a 16 L white-type cell with an optical path length of 71 meters. Spectra were recorded with a resolution of 2 cm⁻¹.

Reaction with OH and Cl Radicals

The reaction with hydroxyl (OH) radicals is a significant daytime degradation pathway for this compound in the atmosphere. In coastal or polluted areas, reaction with chlorine (Cl) atoms can also be a dominant degradation route, especially at dawn.

Identified Products from OH and Cl Radical Reactions:

-

Propanal

-

2-Butanone

-

Methylglyoxal (minor product from Cl reaction)

| Degradation Pathway | Reactant | Key Products |

| Hydroxyl Radical | OH | Propanal, 2-Butanone |

| Chlorine Atom | Cl | Propanal, 2-Butanone, Methylglyoxal |

Experimental Protocol: OH and Cl Radical Reaction Study

The product distribution of the Cl and OH radical-initiated reactions of this compound was investigated in simulation chambers at 298 ± 2 K and atmospheric pressure of air.

-

OH Radical Reaction:

-

Setup: this compound / H₂O₂ / air mixtures were irradiated with germicidal lamps for 70 minutes.

-

Analysis: Products were monitored using Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS).

-

-

Cl Atom Reaction:

-

Setup: A relative rate method was employed in a smog chamber. This compound / Cl₂ / air mixtures were irradiated with actinic lamps for 60 minutes. Isoprene and propene were used as reference compounds.

-

Analysis: Reactant and product concentrations were monitored by FTIR spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). In some experiments, secondary organic aerosol (SOA) formation was also monitored.

-

Ozonolysis

The reaction of this compound with ozone is another important atmospheric degradation pathway. This reaction proceeds through the formation of a primary ozonide, which then decomposes to form various oxygenated products.

Principal Ozonolysis Products:

-

Propanal

-

Methylglyoxal

-

Ethylformate

-

Secondary Ozonide

| Ozonolysis Product | Formation Yield (%) |

| Propanal | 45 ± 18 |

| Methylglyoxal | 52 ± 10 |

| Acetaldehyde | 9 ± 8 |

| Hydroxypropanal | 8 ± 4 |

Experimental Protocol: Ozonolysis Study

The ozonolysis of trans-2-Methyl-2-pentenal was studied at room temperature (298 ± 2 K) and atmospheric pressure in an atmospheric simulation chamber.

-

Reaction Conditions: The reaction was carried out in a 63 L atmospheric simulation chamber in the presence of an excess of cyclohexane (B81311) to scavenge OH radicals.

-

Reactant Introduction: this compound was introduced into the chamber to a concentration of 4 x 10¹⁴ molecule cm⁻³. Ozone was then introduced to initiate the reaction.

-

Product Analysis: The concentrations of reactants and products were monitored in situ by FTIR spectroscopy and by Solid-Phase Microextraction coupled with Gas Chromatography/Mass Spectrometry (SPME-GC/MS). For GC-MS analysis, a derivatization agent, o-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine (PFBHA), was used.

Caption: Atmospheric degradation pathways of this compound.

Catalytic Hydrogenation

The catalytic hydrogenation of this compound can proceed through different pathways depending on the catalyst and reaction conditions, leading to the formation of saturated aldehydes, unsaturated alcohols, or fully saturated alcohols.

Key Hydrogenation Products:

-

2-Methyl-pentanal: Formed by the hydrogenation of the C=C bond.

-

2-Methyl-2-pentenol: Formed by the hydrogenation of the C=O bond.

-

2-Methyl-pentanol: Formed by the subsequent hydrogenation of either 2-Methyl-pentanal or 2-Methyl-2-pentenol.

-

n-Pentane and CO: Formed through decarbonylation, particularly at higher temperatures with Pt and Pd catalysts.[2]

-

2-Methyl-pentane: Formed at higher temperatures on Cu catalysts via hydrogenolysis of 2-Methyl-pentanol.[2]

| Catalyst | Primary Product(s) at Low Temperatures | Secondary/High-Temperature Products |

| Pt/SiO₂ | 2-Methyl-pentanal | n-Pentane, CO, 2-Methyl-pentanol |

| Pd/SiO₂ | 2-Methyl-pentanal | n-Pentane, CO, 2-Methyl-pentanol |

| Cu/SiO₂ | 2-Methyl-pentanal, 2-Methyl-2-pentenol | 2-Methyl-pentanol, 2-Methyl-pentane |

Experimental Protocol: Gas-Phase Hydrogenation

The gas-phase hydrogenation of this compound has been investigated using supported metal catalysts.

-

Catalyst Preparation: Platinum, palladium, and copper catalysts supported on precipitated silica (B1680970) were used.

-

Reaction Conditions: The reaction was carried out in a temperature range of 200–400 °C at atmospheric pressure.

-

Analysis: The reaction products were analyzed to determine the activity and selectivity of the different catalysts.

References

The Synthetic Versatility of 2-Methyl-2-pentenal: An In-depth Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-pentenal, a C6 α,β-unsaturated aldehyde, is a key intermediate in organic synthesis, valued for its dual reactivity at the carbonyl group and the carbon-carbon double bond. This technical guide provides a comprehensive overview of the reactivity of this compound with a range of common laboratory reagents. Its utility extends from the fragrance industry to being a versatile building block for more complex molecules, including those with potential applications in pharmaceuticals and agrochemicals.[1] This document details common transformations, providing experimental protocols and quantitative data to aid researchers in leveraging the synthetic potential of this compound.

Core Reactivity Profile

The reactivity of this compound is dominated by its two functional groups: the aldehyde and the α,β-unsaturated system. This allows for a variety of transformations:

-

1,2-Addition (Direct Addition): Nucleophilic attack at the electrophilic carbonyl carbon.

-

1,4-Addition (Conjugate Addition): Nucleophilic attack at the β-carbon of the carbon-carbon double bond.

-

Reduction: Selective reduction of the aldehyde, the alkene, or both.

-

Oxidation: Conversion of the aldehyde to a carboxylic acid.

-

Cycloaddition Reactions: Participation as a dienophile in reactions like the Diels-Alder reaction.

-

Olefinations: Reactions at the carbonyl group, such as the Wittig and Horner-Wadsworth-Emmons reactions.

The following sections will explore these reaction classes in detail, providing specific examples, quantitative data, and experimental procedures.

Reduction Reactions

The reduction of this compound can yield three primary products depending on the reagents and reaction conditions: the allylic alcohol (2-methyl-2-penten-1-ol), the saturated aldehyde (2-methylpentanal), or the saturated alcohol (2-methylpentan-1-ol).

Data Presentation: Reduction of this compound

| Reagent/Catalyst | Product(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

| Catalytic Hydrogenation | ||||||

| Pt/SiO₂ | 2-Methylpentanal, 2-Methyl-2-penten-1-ol, n-Pentane, CO | Gas Phase | 200 | - | High Conversion | Primarily hydrogenation of the C=C bond. Decarbonylation occurs at higher temperatures.[2] |

| Pd/SiO₂ | 2-Methylpentanal | Gas Phase | 200 | - | High Conversion | High selectivity for C=C bond hydrogenation.[2] |

| Cu/SiO₂ | 2-Methyl-2-penten-1-ol, 2-Methylpentanal | Gas Phase | 200 | - | Moderate Conversion | Catalyzes hydrogenation of both C=C and C=O bonds.[2] |

| Co/CNR115 | 2-Methylpentanal | - | 100 | - | High Selectivity | Used in continuous-flow hydrogenation.[3] |

| Hydride Reductions | ||||||

| NaBH₄/(NH₄)₂C₂O₄ | 2-Methyl-2-penten-1-ol | Acetonitrile | Room Temp | - | High | Selective 1,2-reduction of the aldehyde.[4] |

Experimental Protocols

Protocol 1: Chemoselective Reduction to 2-Methyl-2-penten-1-ol using Sodium Borohydride (B1222165)

This protocol describes the selective 1,2-reduction of the aldehyde group in an α,β-unsaturated aldehyde to yield the corresponding allylic alcohol.

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Ammonium (B1175870) oxalate (B1200264) ((NH₄)₂C₂O₄)

-

Acetonitrile

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in acetonitrile.

-

Add ammonium oxalate (0.2 equivalents) to the solution and stir.

-

Cool the mixture in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methyl-2-penten-1-ol.

-

Purify the product by flash column chromatography if necessary.

Reaction Pathway: Reduction of this compound

Caption: Possible reduction pathways of this compound.

Oxidation Reactions

The aldehyde functional group of this compound can be readily oxidized to a carboxylic acid, yielding 2-methyl-2-pentenoic acid, a compound also known as "strawberry acid" due to its characteristic aroma.[5]

Data Presentation: Oxidation of this compound

| Reagent | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

| Sodium chlorite (B76162) (NaClO₂) / H₂O₂ | (E)-2-Methyl-2-pentenoic acid | Acetonitrile | - | 3 | 85 | A cheap and efficient oxidant system.[6] |

| Jones Reagent (CrO₃/H₂SO₄) | 2-Methyl-2-pentenoic acid | Acetone (B3395972) | 0 to RT | 1-2 | High | A strong oxidizing agent.[7][8] |

| Silver (I) oxide (Ag₂O) | 2-Methyl-2-pentenoic acid | - | - | - | - | A mild oxidant for aldehydes.[5] |

Experimental Protocols

Protocol 2: Jones Oxidation to 2-Methyl-2-pentenoic Acid

This protocol outlines the oxidation of an aldehyde to a carboxylic acid using the Jones reagent. Caution: Chromium(VI) compounds are highly toxic and carcinogenic. Handle with extreme care and follow appropriate disposal procedures.[9][10]

Materials:

-

This compound

-

Jones Reagent (prepared from CrO₃ and H₂SO₄)

-

Acetone

-

Isopropanol (B130326) (for quenching)

-

Standard glassware for organic synthesis

Procedure:

-

Preparation of Jones Reagent (2.5 M): In a beaker submerged in an ice-water bath, dissolve 25 g of chromium trioxide (CrO₃) in 75 mL of water. Slowly and with careful stirring, add 25 mL of concentrated sulfuric acid (H₂SO₄). Maintain the temperature between 0 and 5°C during the addition.[8]

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in acetone.

-

Cool the flask in an ice-water bath.

-

Slowly add the prepared Jones reagent dropwise to the stirred solution. An exothermic reaction will occur, and the color will change from orange to a greenish precipitate. Maintain the temperature below 20°C.

-

After the addition is complete, or when TLC analysis indicates the consumption of the starting material, quench the reaction by the dropwise addition of isopropanol until the orange color disappears.

-

Remove the acetone by rotary evaporation.

-

Add water to the residue and extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methyl-2-pentenoic acid.

-

Purify the product by recrystallization or flash column chromatography.

Reaction Workflow: Oxidation of this compound

Caption: General workflow for the oxidation of this compound.

Nucleophilic Addition Reactions

This compound can undergo both 1,2- (direct) and 1,4- (conjugate) nucleophilic addition. The regioselectivity of the attack is influenced by the nature of the nucleophile. "Hard" nucleophiles, such as Grignard reagents and organolithiums, tend to favor 1,2-addition, while "soft" nucleophiles, like organocuprates (Gilman reagents) and thiols, typically favor 1,4-addition.

Data Presentation: Nucleophilic Addition to this compound

| Reagent Class | Specific Reagent | Product Type | Notes |

| Grignard Reagents | R-MgX | Allylic alcohol (from 1,2-addition) | "Hard" nucleophile, attacks the carbonyl carbon. |

| Organocuprates (Gilman) | R₂CuLi | Saturated aldehyde (from 1,4-addition) | "Soft" nucleophile, attacks the β-carbon.[11] |

| Michael Donors | Nitromethane, Malonates | Saturated aldehyde with extended carbon chain | Base-catalyzed 1,4-addition. |

Experimental Protocols

Protocol 3: 1,4-Conjugate Addition of a Gilman Reagent

This protocol describes the conjugate addition of a lithium diorganocuprate to an α,β-unsaturated aldehyde.

Materials:

-

This compound

-

Organolithium reagent (e.g., methyllithium)

-

Copper(I) iodide (CuI)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Standard glassware for air- and moisture-sensitive reactions

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend copper(I) iodide (1 equivalent) in anhydrous diethyl ether or THF.

-

Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Slowly add the organolithium reagent (2 equivalents) to the stirred suspension. The solution will change color, indicating the formation of the Gilman reagent (R₂CuLi).

-